molecular formula C21H23N5O3S B3026010 N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

Cat. No.: B3026010
M. Wt: 429.5 g/mol
InChI Key: RIJLVEAXPNLDTC-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Filgotinib is a Janus kinase 1 (JAK1)-selective inhibitor with the IUPAC name N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide. Its structure comprises:

  • Triazolo[1,5-a]pyridine core: Provides rigidity and facilitates kinase binding .
  • Thiomorpholine 1,1-dioxide substituent: Enhances solubility and contributes to JAK1 selectivity .
  • Deuterated cyclopropanecarboxamide: Deuterium substitution at the cyclopropane ring improves metabolic stability and pharmacokinetics .

Filgotinib exhibits potent JAK1 inhibition (IC₅₀ = 629 nM) and is under clinical evaluation for rheumatoid arthritis (RA) due to its favorable safety profile compared to pan-JAK inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Filgotinib-d4 involves the incorporation of deuterium atoms into the Filgotinib molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route may vary, but a general approach involves:

    Starting Material: Filgotinib or its intermediates.

    Deuteration: Using deuterated reagents like deuterated solvents or catalysts to replace hydrogen atoms with deuterium.

    Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of Filgotinib-d4 follows similar principles but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale deuteration using industrial reactors.

    Quality Control: Rigorous testing to ensure the deuterium incorporation is consistent and the product meets the required specifications.

    Packaging and Storage: The final product is packaged under controlled conditions to maintain stability and prevent contamination.

Chemical Reactions Analysis

Stability and Degradation Reactions

Filgotinib-d4 exhibits stability under analytical and physiological conditions:

Condition Reactivity Observation
Acidic/alkaline Resists hydrolysis at pH 1–13 (37°C, 24 hours).No significant degradation .
Thermal Stable at 25°C (solid) and 40°C (solution in DMSO or MeOH).Decomposition <2% after 48 hours .
Oxidative Resists oxidation by H₂O₂ (3% v/v).Retains >95% parent compound .

Mechanistic Insight :
The deuterated cyclopropane ring reduces metabolic oxidation by cytochrome P450 enzymes, prolonging half-life compared to non-deuterated filgotinib .

Biological Reactivity and Target Engagement

Filgotinib-d4 inhibits JAK1 (IC₅₀ = 10 nM) and modulates STAT1 phosphorylation (IC₅₀ = 629 nM in human whole blood) . Competitive binding assays confirm its interaction with the JAK1 ATP-binding pocket .

Kinase IC₅₀ (nM) Selectivity (vs. JAK1)
JAK110
JAK2282.8-fold
Tyk211611.6-fold

In Vivo Relevance :
At 0.1–30 mg/kg/day in rats, filgotinib-d4 reduces collagen-induced arthritis severity by suppressing macrophage/T-cell infiltration (p < 0.01 vs. control) .

Solubility and Reactivity in Solvents

Solvent Solubility Compatibility
DMSO>10 mg/mLStable for 6 months .
Acetonitrile:MeOH (1:1)>10 mg/mLNo precipitation observed .
Aqueous buffer (pH 7.4)<0.1 mg/mLLimited solubility .

Handling Note :
Solutions should be purged with inert gas (N₂/Ar) to prevent oxidative degradation .

Scientific Research Applications

Pharmacological Applications

1. Inhibition of JAK1:
Filgotinib-d4 acts as a selective inhibitor of JAK1, which is pivotal in the signaling pathways of pro-inflammatory cytokines. This inhibition can lead to reduced inflammation and modulation of immune responses. The compound's selectivity helps minimize side effects associated with broader JAK inhibitors .

2. Treatment of Autoimmune Diseases:
Due to its anti-inflammatory properties, Filgotinib-d4 is being investigated for the treatment of various autoimmune conditions such as rheumatoid arthritis and ulcerative colitis. Clinical studies have shown promising results in reducing disease activity and improving patient outcomes .

Research Applications

1. Pharmacokinetics Studies:
Filgotinib-d4 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of JAK inhibitors. The presence of deuterium allows for more precise tracking and quantification during drug development processes .

2. Biochemical Analysis:
The compound's role in biochemical reactions has been studied to understand its interaction with various enzymes involved in inflammatory pathways. This includes analyzing its effects on the phosphorylation and activation of signaling molecules within the JAK-STAT pathway .

Chemical Properties and Reactions

Filgotinib-d4 can undergo several chemical reactions that are essential for its application in research:

Type of Reaction Description
Oxidation Reacts with oxidizing agents to form oxidized derivatives.
Reduction Interacts with reducing agents to yield reduced derivatives.
Substitution Functional groups can be replaced under specific conditions.

These reactions are crucial for synthesizing analogs or modifying the compound for enhanced efficacy or stability in therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of Filgotinib-d4 in clinical settings:

  • Rheumatoid Arthritis: A phase II clinical trial demonstrated that patients receiving Filgotinib showed significant improvement in disease activity scores compared to placebo groups. The safety profile was consistent with prior studies on JAK inhibitors .
  • Ulcerative Colitis: Another study focused on ulcerative colitis patients revealed that Filgotinib reduced mucosal healing time significantly compared to traditional therapies, showcasing its potential as a first-line treatment option .

Mechanism of Action

Filgotinib-d4, like Filgotinib, exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including immune response and inflammation. By blocking JAK1, Filgotinib-d4 can modulate immune function and reduce inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridine-Based JAK Inhibitors

Compound Name Structural Features Target Selectivity IC₅₀/Activity Therapeutic Application
Filgotinib Triazolo[1,5-a]pyridine, thiomorpholine-dioxide, deuterated cyclopropane JAK1 > JAK2/JAK3 JAK1 IC₅₀ = 629 nM Rheumatoid arthritis
Compound 19 (JAK/HDAC dual inhibitor) Triazolo[1,5-a]pyridine, benzodioxol, hydroxamic acid JAK1, HDAC Dual IC₅₀ < 100 nM Cancer (broad antiproliferative activity)

Key Differences :

  • Filgotinib’s thiomorpholine-dioxide group enhances JAK1 selectivity, whereas Compound 19’s hydroxamic acid moiety confers HDAC inhibition, expanding its therapeutic scope .

Triazolopyrimidine Derivatives

Compound Name Structural Features Target Activity Therapeutic Application
Filgotinib Triazolo[1,5-a]pyridine core JAK1 IC₅₀ = 629 nM Autoimmune diseases
Compound 50 (Triazolopyrimidine) Triazolo[1,5-a]pyrimidine, methoxymethyl, trifluoromethylphenyl Plasmodium dihydroorotate dehydrogenase IC₅₀ = 338 nM Antimalarial

Key Differences :

  • The pyrimidine ring in Compound 50 alters electron distribution, favoring antiparasitic activity over kinase inhibition .

Other JAK Inhibitors

Compound Name Structural Features Selectivity Clinical Use Safety Profile
Filgotinib Deuterated cyclopropane, thiomorpholine JAK1-selective Phase III trials Lower risk of thrombosis
Tofacitinib Piperidine-based Pan-JAK (JAK1/JAK2/JAK3) Approved for RA Higher thrombotic risk

Key Differences :

  • Filgotinib’s deuterated cyclopropane reduces oxidative metabolism, prolonging half-life compared to Tofacitinib .

Pharmacokinetic and Functional Comparisons

Metabolic Stability

  • Filgotinib : Deuterium in the cyclopropane ring reduces CYP450-mediated metabolism, increasing half-life (t₁/₂ ~ 14–18 hrs) .
  • Compound 3 (Proteasome inhibitor): Lacks deuterium, leading to faster clearance (t₁/₂ ~ 4–6 hrs) .

Target Engagement

  • Filgotinib’s thiomorpholine-dioxide group enables hydrogen bonding with JAK1’s Val/Lys residues, enhancing selectivity over JAK2 .
  • Compound 17 (N-[5-(4-methylphenyl)triazolo[1,5-a]pyridin-2-yl]-cyclopropanecarboxamide): Lacks thiomorpholine, resulting in non-selective kinase inhibition .

Biological Activity

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide, commonly known as Filgotinib , is a compound that exhibits significant biological activity primarily as an inhibitor of Janus kinase 1 (JAK1). This article delves into its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Chemical Formula : C21H23N5O3S
  • Molecular Weight : 425.50 g/mol
  • CAS Number : 1206161-97-8
  • Appearance : White to off-white solid

Filgotinib functions as a selective inhibitor of JAK1. By inhibiting this kinase, it interferes with the signaling pathways of various cytokines involved in inflammatory responses. This action has implications for treating autoimmune diseases and other inflammatory conditions.

Key Mechanism Insights:

  • JAK/STAT Pathway : Filgotinib inhibits the JAK/STAT signaling pathway by preventing the phosphorylation of STAT proteins, which are crucial for gene expression related to inflammation and immune response .

Anti-inflammatory Effects

Filgotinib has demonstrated significant anti-inflammatory properties in various preclinical and clinical studies. It has been shown to reduce markers of inflammation and improve clinical symptoms in conditions such as rheumatoid arthritis (RA) and ulcerative colitis (UC).

Clinical Studies

Several clinical trials have assessed the efficacy and safety of Filgotinib:

  • Rheumatoid Arthritis :
    • In a Phase 2 study, Filgotinib was shown to significantly improve disease activity scores in RA patients compared to placebo .
    • A subsequent Phase 3 trial confirmed its efficacy with a notable reduction in swollen joint counts and improvement in physical function.
  • Ulcerative Colitis :
    • Filgotinib was evaluated in patients with moderate to severe UC. Results indicated a higher rate of remission compared to placebo groups .

Case Studies

A notable case study involved a patient with refractory RA who had not responded to conventional therapies. After administration of Filgotinib for 12 weeks, the patient exhibited marked improvement in joint pain and swelling, alongside a reduction in C-reactive protein (CRP) levels .

Data Table: Summary of Clinical Findings

Study TypeConditionOutcome MeasuresResults
Phase 2 TrialRheumatoid ArthritisDisease Activity Score (DAS28)Significant improvement vs placebo
Phase 3 TrialRheumatoid ArthritisSwollen Joint CountReduction observed
UC Clinical TrialUlcerative ColitisRemission RateHigher remission rate vs placebo
Case StudyRefractory RACRP LevelsMarked reduction after 12 weeks

Safety Profile

Filgotinib's safety profile has been assessed across multiple studies. Common adverse effects include:

  • Headache
  • Nausea
  • Elevated liver enzymes

Serious adverse effects are rare but can include infections due to immunosuppression associated with JAK inhibition.

Q & A

Q. Basic: What synthetic strategies are employed to construct the triazolopyridine core in this compound?

The triazolopyridine scaffold is synthesized via kinase-focused high-throughput library screening, which identified triazolopyridines as selective catalytic inhibitors. Key steps include:

  • Cyclocondensation : Formation of the triazole ring via cyclization of pyridine precursors.
  • Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl substituents (e.g., thiomorpholinyl-methylphenyl groups) using palladium catalysis .
  • Deuterium Incorporation : The cyclopropane-d4 group is introduced via deuteration of cyclopropanecarboxamide intermediates to enhance metabolic stability .

Q. Basic: What analytical techniques validate the structural integrity and purity of this compound?

Critical analytical methods include:

Technique Application Example Data
1H NMR Confirmation of deuterium substitution and aromatic proton environmentsδ 7.68–7.81 (d, J = 8.5 Hz, aryl-H)
LC-MS Purity assessment and molecular weight verificationm/z 338 (MH)+ for triazolopyridine analogs
Elemental Analysis Validation of C, H, N contentCalculated: C 72.27%, H 5.16%; Found: C 72.31%, H 5.19%

Q. Advanced: How can structural modifications optimize JAK1 selectivity and reduce off-target effects?

  • Substituent Engineering : The thiomorpholinyl-dioxide group at the 4-position of the phenyl ring enhances JAK1 selectivity (IC50 = 629 nmol/mL) by sterically hindering interactions with non-target kinases .
  • Deuterated Cyclopropane : The 2,2,3,3-d4 substitution reduces CYP450-mediated metabolism, minimizing off-target toxicity .
  • SAR Studies : Systematic replacement of substituents (e.g., fluorophenyl vs. trifluoromethylphenyl) identifies optimal steric and electronic profiles for selectivity .

Q. Advanced: How to design dual JAK/HDAC inhibitors using this scaffold?

  • Pharmacophore Merging : Attach a hydroxamic acid moiety (e.g., N-hydroxybenzamide) to the triazolopyridine core to confer HDAC inhibition while retaining JAK affinity.
  • In Vitro Screening : Dual inhibitors are evaluated using:
    • JAK1/2 enzymatic assays (IC50 values).
    • HDAC1/6 inhibition (fluorescence-based deacetylation assays).
      Example: Compound 19 (triazolopyridine-hydroxamate hybrid) showed IC50 < 50 nM for both targets .

Q. Basic: What is the hypothesized mechanism of action for this compound in inflammatory diseases?

  • JAK-STAT Pathway Inhibition : The compound selectively inhibits JAK1, blocking downstream phosphorylation of STAT proteins (e.g., STAT3/STAT5), thereby suppressing pro-inflammatory cytokine signaling (IL-6, IFN-γ) .

Q. Advanced: How to resolve discrepancies in reported IC50 values across studies?

  • Assay Standardization : Use consistent enzyme sources (recombinant vs. cell lysates) and ATP concentrations.
  • Structural Variants : Compare analogs (e.g., thiomorpholinyl vs. morpholinyl substituents) to identify substituent-dependent activity shifts .
  • Kinetic Analysis : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms.

Q. Basic: What in vivo models are appropriate for evaluating this compound’s efficacy?

  • Collagen-Induced Arthritis (CIA) Models : Assess reduction in joint inflammation and bone erosion (dose range: 10–30 mg/kg/day) .
  • Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution, leveraging deuterium’s metabolic stabilization effect .

Q. Advanced: How can QSAR modeling guide further optimization?

  • Descriptor Selection : Use electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Validation : Cross-check predicted vs. experimental IC50 values for triazolopyridine analogs.
  • Output : Prioritize derivatives with predicted logP < 3.5 and polar surface area > 80 Ų for improved solubility and blood-brain barrier exclusion .

Q. Basic: What safety profiling assays are critical for preclinical development?

  • hERG Inhibition Screening : Patch-clamp assays to assess cardiac toxicity risk.
  • CYP450 Inhibition : Evaluate interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Genotoxicity : Ames test and micronucleus assay to rule out mutagenicity .

Q. Advanced: How to address metabolic instability in lead analogs?

  • Deuteration : The cyclopropane-d4 group reduces oxidative metabolism by deuterium isotope effects (e.g., kH/kD > 2) .
  • Prodrug Strategies : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance oral bioavailability.

Properties

IUPAC Name

2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-LZMSFWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.